An In-depth Technical Guide on the Core Mechanism of Action of Relebactam Against KPC-Producing Enterobacterales
An In-depth Technical Guide on the Core Mechanism of Action of Relebactam Against KPC-Producing Enterobacterales
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and global dissemination of carbapenem-resistant Enterobacterales (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC), represent a significant threat to public health. KPC enzymes are class A β-lactamases that efficiently hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant Gram-negative infections. Relebactam is a diazabicyclooctane (DBO) β-lactamase inhibitor developed to counteract this resistance mechanism. When combined with a carbapenem such as imipenem, relebactam restores its activity against many KPC-producing strains. This technical guide provides a detailed overview of the mechanism of action of relebactam, focusing on its interaction with KPC enzymes, and outlines the key experimental methodologies used to characterize this interaction.
Core Mechanism of Action: Inhibition of KPC β-Lactamases
Relebactam's primary mechanism of action is the potent and reversible inhibition of class A carbapenemases, including the KPC family of enzymes.[1] Unlike some other β-lactamase inhibitors, relebactam does not contain a β-lactam ring. Instead, its diazabicyclooctane core mimics the transition state of β-lactam hydrolysis. The inhibition process involves a two-step mechanism:
-
Acylation: The serine residue (Ser70) in the active site of the KPC enzyme attacks the carbonyl group of relebactam's urea moiety, forming a stable, covalent acyl-enzyme intermediate.[1][2] This reaction is characterized by a high second-order onset of acylation rate constant (k₂/K), indicating rapid binding and acylation.[1][2]
-
Slow Deacylation: The resulting acyl-enzyme complex is highly stable, with a very slow off-rate constant (kₒff).[1][2] This prolonged residency time effectively sequesters the KPC enzyme, preventing it from hydrolyzing carbapenems like imipenem.
Biochemical analyses, including time-based mass spectrometry, have revealed that the KPC-2-relebactam acyl-enzyme complex is stable for up to 24 hours.[1][2] A key feature contributing to this stability is the resistance of the sulfate group on relebactam to desulfation, a degradation pathway observed with the related DBO inhibitor, avibactam.[1][2] Molecular dynamics simulations suggest that the positioning of active-site water molecules is less favorable for desulfation in the KPC-2-relebactam complex compared to the KPC-2-avibactam complex.[1][2]
Quantitative Data
The efficacy of relebactam has been quantified through various in vitro studies. The following tables summarize key quantitative data.
Table 1: In Vitro Activity of Imipenem-Relebactam against KPC-Producing Enterobacterales
| Organism | No. of Isolates | Imipenem MIC₅₀ (mg/L) | Imipenem MIC₉₀ (mg/L) | Imipenem-Relebactam MIC₅₀ (mg/L) | Imipenem-Relebactam MIC₉₀ (mg/L) | % Susceptible to Imipenem-Relebactam | Reference(s) |
| K. pneumoniae (KPC-producing) | 265 (KPC-3) | >64 | >64 | 0.25 | 1 | >97% | [3][4] |
| KPC-producing Enterobacterales | 101 | >32 | >32 | ≤0.5 | ≤2 | 100% | [1][2] |
| E. coli (KPC-producing) | 5 | 0.5 to >32 | - | 0.12 to 0.5 | - | 100% |
Relebactam was tested at a fixed concentration of 4 mg/L.
Table 2: Kinetic Parameters of Relebactam Inhibition of KPC-2
| Parameter | Value | Unit | Description | Reference(s) |
| k₂/K (second-order acylation rate constant) | 24,750 | M⁻¹s⁻¹ | Efficiency of enzyme acylation by the inhibitor. | [1][2] |
| kₒff (first-order deacylation rate constant) | 0.0002 | s⁻¹ | Rate of inhibitor dissociation from the enzyme. | [1][2] |
| IC₅₀ (half maximal inhibitory concentration) | 230-910 | nM | Concentration of inhibitor required to inhibit 50% of enzyme activity. |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This method is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Preparation of Antimicrobial Solutions: Stock solutions of imipenem and relebactam are prepared. Serial two-fold dilutions of imipenem are made in cation-adjusted Mueller-Hinton broth (CAMHB). Relebactam is added to each dilution at a fixed concentration (typically 4 mg/L).
-
Inoculum Preparation: A bacterial suspension is prepared from overnight cultures and adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The microtiter plates containing the antimicrobial dilutions are inoculated with the bacterial suspension. The plates are incubated at 35 ± 2 °C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Preparation of Agar Plates: Mueller-Hinton agar is prepared and cooled to 45-50 °C. Serial two-fold dilutions of imipenem, with or without a fixed concentration of relebactam, are added to the molten agar. The agar is then poured into petri dishes and allowed to solidify.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for broth microdilution, but the final dilution results in approximately 10⁴ CFU per spot.
-
Inoculation and Incubation: The bacterial suspensions are inoculated onto the surface of the agar plates using a multipoint inoculator. The plates are incubated at 35 ± 2 °C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that inhibits the growth of more than one colony or a faint haze.
Enzyme Kinetics
-
KPC Enzyme Purification: The blaKPC gene is cloned into an expression vector and transformed into E. coli. The enzyme is overexpressed and purified from the periplasmic fraction using chromatography techniques such as ion exchange and size exclusion.
-
Nitrocefin Hydrolysis Assay: The kinetic parameters of relebactam inhibition are determined by monitoring the hydrolysis of the chromogenic cephalosporin, nitrocefin.
-
IC₅₀ Determination: Purified KPC enzyme is pre-incubated with varying concentrations of relebactam for a fixed time (e.g., 10 minutes) at room temperature in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0). The reaction is initiated by the addition of nitrocefin, and the change in absorbance at 486 nm is monitored using a spectrophotometer. The IC₅₀ is calculated from the plot of initial velocity versus inhibitor concentration.
-
k₂/K and kₒff Determination: For slow-binding inhibitors like relebactam, progress curves of nitrocefin hydrolysis in the presence of the inhibitor are monitored over time. The observed first-order rate constant for inactivation (kₒbs) is determined at different inhibitor concentrations. The second-order rate constant (k₂/K) is obtained from the slope of the plot of kₒbs versus inhibitor concentration. The deacylation rate constant (kₒff) is determined by measuring the return of enzyme activity after rapid dilution of the pre-formed acyl-enzyme complex.
-
Mass Spectrometry of the Acyl-Enzyme Complex
-
Sample Preparation: Purified KPC-2 enzyme is incubated with a molar excess of relebactam at room temperature for various time points (e.g., 5 minutes to 24 hours).
-
LC-MS/MS Analysis: The reaction mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Chromatography: The sample is injected onto a reverse-phase column (e.g., C18) and eluted with a gradient of acetonitrile in water with 0.1% formic acid.
-
Mass Spectrometry: The eluent is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Mass spectra of the intact protein are acquired in positive ion mode.
-
-
Data Analysis: The mass of the unmodified KPC-2 enzyme is compared to the mass of the enzyme after incubation with relebactam. The formation of the stable acyl-enzyme complex is confirmed by a mass shift corresponding to the molecular weight of relebactam. The stability of the complex is assessed by the persistence of this mass shift over time.
Mechanisms of Resistance to Imipenem/Relebactam
Despite the effectiveness of relebactam, resistance can emerge through several mechanisms:
-
Mutations in the blaKPC Gene: Amino acid substitutions in the Ω-loop of the KPC enzyme can alter the active site conformation, leading to reduced affinity for relebactam.
-
Porin Loss: Reduced expression or mutations in the genes encoding outer membrane porins, such as OmpK35 and OmpK36 in K. pneumoniae, can decrease the permeability of the outer membrane to imipenem, thereby increasing the MIC of the combination.
-
Increased Efflux: Overexpression of efflux pumps can actively transport the antibiotic out of the cell, although this is generally considered a less significant mechanism for carbapenem resistance.
Conclusion
Relebactam is a potent inhibitor of KPC β-lactamases that restores the in vitro activity of imipenem against many KPC-producing Enterobacterales. Its mechanism of action involves the formation of a stable acyl-enzyme complex with a slow deacylation rate. The quantitative assessment of its inhibitory activity and the elucidation of its interaction with KPC enzymes have been achieved through a combination of microbiological, biochemical, and biophysical techniques. A thorough understanding of both the mechanism of action and the potential for resistance is crucial for the effective clinical use of imipenem/relebactam and for the development of future β-lactamase inhibitors.
